molecular formula C18H15ClN4S B286894 3-(4-Chlorobenzyl)-6-(2,4-dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(4-Chlorobenzyl)-6-(2,4-dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B286894
M. Wt: 354.9 g/mol
InChI Key: UWAOASCXZUGAPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Chlorobenzyl)-6-(2,4-dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.

Scientific Research Applications

3-(4-Chlorobenzyl)-6-(2,4-dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has shown potential applications in various areas of scientific research. It has been studied for its antibacterial, antifungal, antitumor, and anti-inflammatory properties. It has also been investigated for its potential use as a photosensitizer in photodynamic therapy.

Mechanism of Action

The mechanism of action of 3-(4-Chlorobenzyl)-6-(2,4-dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting certain enzymes or receptors in the body.
Biochemical and Physiological Effects
Studies have shown that 3-(4-Chlorobenzyl)-6-(2,4-dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has various biochemical and physiological effects. It has been found to inhibit the growth of various bacteria and fungi, induce apoptosis in cancer cells, and reduce inflammation in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(4-Chlorobenzyl)-6-(2,4-dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its potential to target specific enzymes or receptors in the body. This allows for more precise and targeted research. However, a limitation of using this compound is its potential toxicity and the need for careful handling.

Future Directions

There are several future directions for research on 3-(4-Chlorobenzyl)-6-(2,4-dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One area of interest is its potential as a photosensitizer in photodynamic therapy. Further research is also needed to fully understand its mechanism of action and potential applications in various areas such as cancer treatment and inflammation reduction.
In conclusion, 3-(4-Chlorobenzyl)-6-(2,4-dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has shown potential applications in various areas of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions have been discussed. Further research is needed to fully understand its potential and applications in various areas.

Synthesis Methods

The synthesis of 3-(4-Chlorobenzyl)-6-(2,4-dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 4-chlorobenzyl chloride and 2,4-dimethylphenyl isothiocyanate in the presence of a base such as potassium carbonate. The reaction takes place in a solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures. The resulting product is then purified using various techniques such as column chromatography or recrystallization.

properties

Molecular Formula

C18H15ClN4S

Molecular Weight

354.9 g/mol

IUPAC Name

3-[(4-chlorophenyl)methyl]-6-(2,4-dimethylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C18H15ClN4S/c1-11-3-8-15(12(2)9-11)17-22-23-16(20-21-18(23)24-17)10-13-4-6-14(19)7-5-13/h3-9H,10H2,1-2H3

InChI Key

UWAOASCXZUGAPC-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C2=NN3C(=NN=C3S2)CC4=CC=C(C=C4)Cl)C

Canonical SMILES

CC1=CC(=C(C=C1)C2=NN3C(=NN=C3S2)CC4=CC=C(C=C4)Cl)C

Origin of Product

United States

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